molecular formula C22H20F2N2O4S B12299774 2-fluoro QMPSB CAS No. 2707165-48-6

2-fluoro QMPSB

Cat. No.: B12299774
CAS No.: 2707165-48-6
M. Wt: 446.5 g/mol
InChI Key: JOSWCKYCXJMLNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro QMPSB involves multiple steps, starting with the preparation of the core benzoic acid derivative. The key steps include:

    Formation of the benzoic acid derivative: The initial step involves the synthesis of 3-[(4,4-difluoro-1-piperidinyl)sulfonyl]-4-methyl-benzoic acid.

    Esterification: The benzoic acid derivative is then esterified with 8-quinolinol to form the final product, this compound.

The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro QMPSB undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the quinoline moiety.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted piperidine derivatives. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

2-fluoro QMPSB has several scientific research applications, including:

Mechanism of Action

2-fluoro QMPSB exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids. The activation of these receptors leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways contribute to the compound’s pharmacological effects .

Comparison with Similar Compounds

2-fluoro QMPSB is structurally similar to other synthetic cannabinoids, such as:

    SGT-13:

    SGT-233: This compound has a similar sulfamoyl benzoate core but includes additional functional groups that differentiate it from this compound.

The uniqueness of this compound lies in its specific fluorination pattern, which influences its binding affinity and pharmacological profile compared to other synthetic cannabinoids .

Properties

CAS No.

2707165-48-6

Molecular Formula

C22H20F2N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate

InChI

InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3

InChI Key

JOSWCKYCXJMLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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